REACTION_CXSMILES
|
[N:1]1C=CC=CC=1C1C(=O)NN=CC=1.NN.[N:16]1[CH:21]=[CH:20][C:19]([C:22]2[N:27]=[N:26][C:25]([OH:28])=[CH:24][CH:23]=2)=[CH:18][CH:17]=1.O.NN>C(=O)([O-])[O-].[K+].[K+]>[NH2:1][C:24]1[C:25](=[O:28])[NH:26][N:27]=[C:22]([C:19]2[CH:18]=[CH:17][N:16]=[CH:21][CH:20]=2)[CH:23]=1 |f:3.4,5.6.7|
|
Name
|
4-pyridinyl-3(2H)-pyridazinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=1C(NN=CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(N=N1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=1C=CC(NN1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the preparation of the entitled compound
|
Type
|
ADDITION
|
Details
|
A mixture containing 10 g
|
Type
|
DISTILLATION
|
Details
|
the excess hydrazine distilled off in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The remaining residue was heated with about 300 ml
|
Type
|
FILTRATION
|
Details
|
of methanol and the solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
obtained from another run
|
Type
|
CUSTOM
|
Details
|
reprecipitated by addition of acetic acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The precipitate was dried for 9 hours at 40° C. over P2O5
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 80° C
|
Type
|
CUSTOM
|
Details
|
was next dried in a vacuum oven at 80° C. for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
to yield 18.2 g
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NN=C(C1)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |